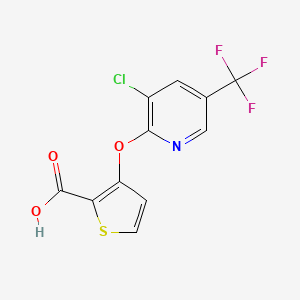

3-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)thiophene-2-carboxylic acid

Overview

Description

3-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)thiophene-2-carboxylic acid is a complex organic compound that features a thiophene ring substituted with a carboxylic acid group and a pyridine ring substituted with chloro and trifluoromethyl groups

Mechanism of Action

Target of Action

Compounds with similar structures have been known to target enzymes such as reverse transcriptase and mitochondrial complex I .

Mode of Action

It’s known that molecules with a -cf3 group attached to a tertiary stereogenic center in a hetero aliphatic ring can improve drug potency toward enzyme inhibition by lowering the pka of the cyclic carbamate through a key hydrogen bonding interaction with the protein .

Biochemical Pathways

Similar compounds have been found to inhibit the electron transport in mitochondrial complex i , which plays a crucial role in cellular respiration and energy production.

Pharmacokinetics

It’s worth noting that the presence of a trifluoromethyl (-cf3) group can often enhance the metabolic stability and bioavailability of a compound .

Result of Action

Similar compounds have shown improved drug potency toward enzyme inhibition, which could potentially lead to the suppression of disease-related biochemical pathways .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of a compound. For instance, the pKa of the cyclic carbamate in a molecule can be lowered by a key hydrogen bonding interaction with the protein, enhancing its potency toward enzyme inhibition . .

Biochemical Analysis

Biochemical Properties

It is known that the compound contains a trifluoromethylpyridine (TFMP) moiety , which is a key structural motif in active agrochemical and pharmaceutical ingredients . The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Molecular Mechanism

It is hypothesized that the compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . These hypotheses need to be confirmed through rigorous scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)thiophene-2-carboxylic acid typically involves the reaction of 3-chloro-5-(trifluoromethyl)pyridin-2-ol with thiophene-2-carboxylic acid under specific conditions. The reaction is often carried out in the presence of a base, such as potassium carbonate, and a coupling agent, such as N,N’-dicyclohexylcarbodiimide (DCC), to facilitate the formation of the ester linkage .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This could include the use of continuous flow reactors and automated systems to ensure consistent product quality and minimize waste.

Chemical Reactions Analysis

Types of Reactions

3-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)thiophene-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

Substitution: The chloro group on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles like ammonia or thiols can be used in the presence of a base, such as sodium hydroxide, to facilitate the substitution reaction.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohols or aldehydes.

Substitution: Amino or thiol-substituted pyridine derivatives.

Scientific Research Applications

3-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)thiophene-2-carboxylic acid has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.

Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Comparison with Similar Compounds

Similar Compounds

Haloxyfop-P-methyl: A similar compound with a pyridine ring substituted with chloro and trifluoromethyl groups, used as a herbicide.

3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine: Another related compound used as a building block in organic synthesis.

Uniqueness

3-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)thiophene-2-carboxylic acid is unique due to the presence of both a thiophene ring and a pyridine ring with specific substitutions. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

3-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)thiophene-2-carboxylic acid is a compound of significant interest due to its potential biological activities. The trifluoromethyl group and the chloro-substituted pyridine moiety contribute to its unique properties, making it a candidate for various pharmacological applications. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

The biological activity of this compound can be attributed to its ability to interact with various biochemical pathways. The trifluoromethyl group enhances lipophilicity and metabolic stability, which are critical for drug activity. Additionally, the chloro-substituted pyridine may facilitate binding to specific receptors or enzymes involved in disease processes.

Antimicrobial Activity

Research indicates that compounds containing trifluoromethyl groups exhibit enhanced antimicrobial properties. A study demonstrated that related compounds inhibited the growth of several bacterial strains, suggesting that this compound may have similar effects .

Anticancer Potential

The compound has shown promise in inhibiting cancer cell proliferation. In vitro studies reported that derivatives with similar structures exhibited cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The half-maximal inhibitory concentration (IC50) values were determined through MTT assays, indicating significant potency .

Inhibition of Enzymatic Activity

Studies have indicated that this compound can inhibit specific enzymes involved in metabolic pathways. For instance, it has been suggested that it may act as an inhibitor of cytochrome P450 enzymes, which play a crucial role in drug metabolism . This inhibition could lead to increased bioavailability of co-administered drugs.

Case Studies

Research Findings

Recent research highlights the importance of the trifluoromethyl group in enhancing biological activity. Studies have shown that:

- Increased Potency: The presence of the trifluoromethyl group significantly enhances the potency of compounds against serotonin uptake inhibitors by up to six-fold compared to non-fluorinated analogs .

- Improved Selectivity: Compounds with this structure exhibit improved selectivity for certain targets, which is crucial for minimizing side effects in therapeutic applications .

Properties

IUPAC Name |

3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxythiophene-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H5ClF3NO3S/c12-6-3-5(11(13,14)15)4-16-9(6)19-7-1-2-20-8(7)10(17)18/h1-4H,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDRXHOZUZAQQRJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1OC2=C(C=C(C=N2)C(F)(F)F)Cl)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H5ClF3NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.